

Technical Guide: Sucrose-13C6-glu Molecular Weight & Mass Shift Calculation

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Compound of Interest

Compound Name: Sucrose-13C6-glu

Cat. No.: B13847264

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Executive Summary

This technical guide details the molecular architecture, theoretical mass calculations, and mass spectrometry (MS) detection parameters for **Sucrose-13C6-glu** (

-D-[UL-13C6]Glucopyranosyl-

-D-fructofuranoside).[1]

Sucrose-13C6-glu is a specialized stable isotope tracer where the glucose moiety is uniformly labeled with Carbon-13 (

), while the fructose moiety remains at natural abundance (

).[1] This unique labeling pattern allows researchers to differentiate metabolic fluxes derived specifically from the glucose subunit versus the fructose subunit of sucrose, a critical capability in plant physiology, fermentation science, and glycomics. This guide provides the exact mass shift calculations required for high-resolution mass spectrometry (HRMS) and outlines a self-validating experimental workflow.

Molecular Architecture & Theoretical Mass Calculation[1]

To accurately configure Mass Spectrometry (MS) acquisition windows, we must move beyond nominal mass and calculate the Exact Monoisotopic Mass.[1] This accounts for the mass defect—the difference between the mass of an isotope and its mass number due to nuclear binding energy.[1]

Atomic Mass Constants

We utilize the IUPAC standard atomic masses for these calculations:

- Carbon-12 (): 12.00000 Da (Defined standard)[1]
- Carbon-13 (): 13.00335 Da[1]
- Hydrogen (): 1.00783 Da[1]
- Oxygen (): 15.99492 Da

Calculation: Natural Sucrose (-Sucrose)

Formula:

Structure: Glucose (

) + Fructose (

) -

(Glycosidic bond)[1]

Element	Count	Mass per Atom (Da)	Total Mass (Da)
	12	12.00000	144.00000
	22	1.00783	22.17226
	11	15.99492	175.94412
Total	342.11638		

Calculation: Sucrose-13C6-glu

Labeling Logic: The glucose ring is fully substituted with

[\[1\]](#)[\[2\]](#) The fructose ring retains natural

[\[1\]](#) Formula:

[\[1\]](#)

Element	Count	Mass per Atom (Da)	Total Mass (Da)
(Glucose)	6	13.00335	78.02010
(Fructose)	6	12.00000	72.00000
	22	1.00783	22.17226
	11	15.99492	175.94412
Total	348.13648		

The Mass Shift Delta ()

The mass shift is not exactly 6.00000 Da.[\[1\]](#) It is determined by the mass difference between six

and six

atoms.[\[1\]](#)[\[3\]](#)

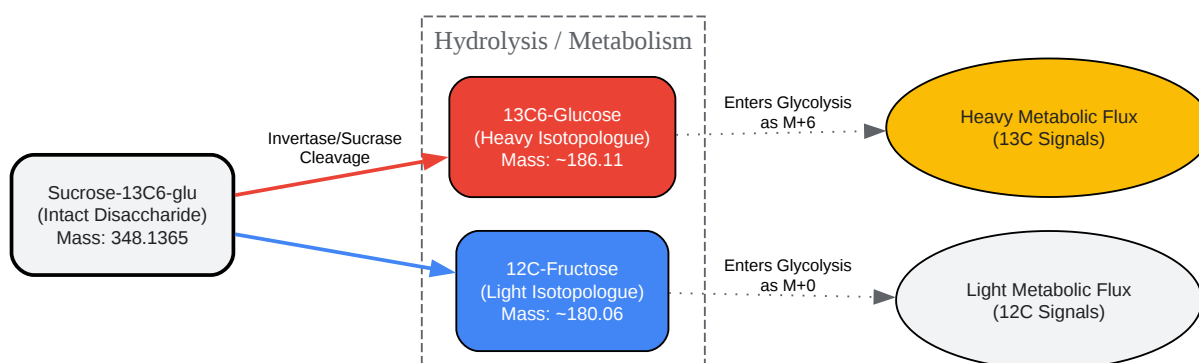
[\[1\]](#)

Conclusion for MS Settings:

- Target M+0 (Natural): 342.1164 m/z (z=1, neutral)
- Target M+6 (Labeled): 348.1365 m/z (z=1, neutral)
- Note: In LC-MS ESI(-), look for the [M-H]⁻ adduct: 341.109 vs 347.129.[1]

Visualization: Structural Labeling Logic

The following diagram illustrates the specific isotopologue structure of **Sucrose-13C6-glu**, highlighting the cleavage potential where the heavy (red) glucose splits from the light (blue) fructose.[1]



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Figure 1: Structural breakdown of **Sucrose-13C6-glu**. The red node indicates the heavy carbon load tracking glucose metabolism, while the blue node tracks fructose metabolism.

Experimental Workflow & Protocol

To ensure data integrity, the experimental design must prevent artificial isotopic scrambling (e.g., acid-catalyzed hydrolysis during extraction).[1]

Protocol: Sample Preparation (LC-MS Compatible)

Objective: Extract sucrose and downstream metabolites without degrading the glycosidic bond.

[1]

- Quenching: Immediately quench metabolism by adding ice-cold 80% Methanol:20% Water (-40°C) to the cell/tissue pellet.[1]
 - Causality: Low temperature prevents invertase activity which would prematurely split the sucrose.[1]
- Lysis: Mechanical disruption (bead beating) for 2 minutes at 30 Hz.
- Extraction: Incubate at -80°C for 1 hour to precipitate proteins.
- Centrifugation: Spin at 14,000 x g for 15 min at 4°C.
- Drying: Transfer supernatant to a new tube and dry under nitrogen flow or vacuum concentrator (SpeedVac) at ambient temperature. Do not heat.
- Reconstitution: Reconstitute in Acetonitrile:Water (60:40) for HILIC chromatography.

LC-MS/MS Acquisition Parameters

Instrument: Orbitrap or Q-TOF (High Resolution required for <5ppm accuracy). Column: HILIC (Hydrophilic Interaction Liquid Chromatography) - e.g., BEH Amide.[1]

Parameter	Setting	Rationale
Polarity	Negative ESI (-)	Sugars ionize efficiently as [M-H] ⁻ or [M+Cl] ⁻ adducts.[1]
Scan Range	60–1000 m/z	Captures sucrose (341/347) and fragments (glucose/fructose).[1]
Resolution	>60,000 @ 200 m/z	Required to resolve peaks from isobaric interferences.[1]
Mobile Phase A	10mM Ammonium Acetate in H ₂ O (pH 9)	High pH aids deprotonation in negative mode.[1]
Mobile Phase B	Acetonitrile	Standard HILIC organic phase.[1]

Data Interpretation & Quality Control

Calculating Isotopic Enrichment (Fractional Contribution)

When analyzing the data, you will observe a distribution of isotopologues.[1] For **Sucrose-¹³C₆-glu**, the primary peaks should be M+0 (natural background) and M+6 (tracer).[1]

Formula for Enrichment (

):

Where

is the intensity of the ion.

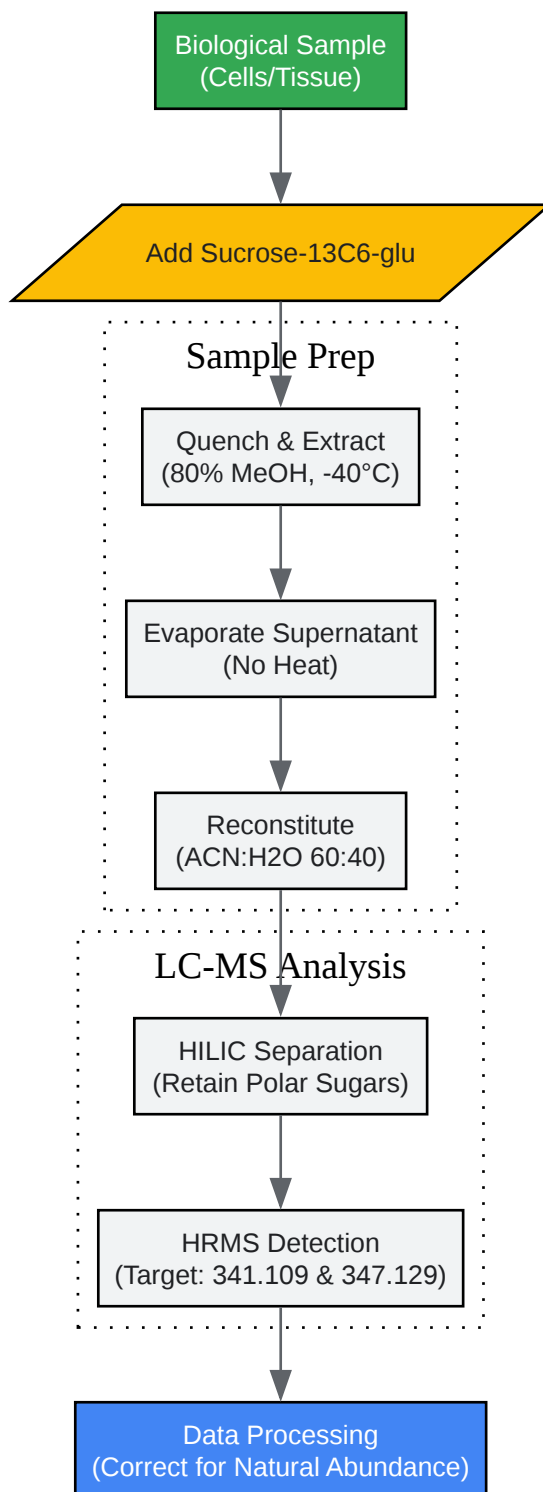
QC Check: Isotopic Purity Verification

Before running biological samples, inject a neat standard of **Sucrose-¹³C₆-glu** (1 μM).[1]

- Pass Criteria: The M+6 peak should account for >99% of the total signal relative to M+0.[1]

- Fail Criteria: Significant M+0 suggests contamination with natural sucrose.[1] Significant M+1 to M+5 suggests incomplete synthesis or degradation.[1]

Workflow Diagram



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Figure 2: End-to-end experimental workflow for **Sucrose-13C6-glu** flux analysis.[1][2][4]

References

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